molecular formula C26H30 B13985455 1,4-Di(4-phenylbutyl)benzene CAS No. 5368-75-2

1,4-Di(4-phenylbutyl)benzene

Cat. No.: B13985455
CAS No.: 5368-75-2
M. Wt: 342.5 g/mol
InChI Key: RIHIFVCYQITZLZ-UHFFFAOYSA-N
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Description

1,4-Di(4-phenylbutyl)benzene is an organic compound characterized by a benzene ring substituted with two 4-phenylbutyl groups at the 1 and 4 positions. This compound is part of a broader class of benzene derivatives, which are known for their diverse applications in various fields such as organic synthesis, materials science, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(4-phenylbutyl)benzene can be synthesized through organic synthesis methods. A common synthetic route involves the reaction of p-bromobenzene with bromobutane under basic conditions. This reaction yields this compound as the product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale organic synthesis techniques. These methods typically employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,4-Di(4-phenylbutyl)benzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Di(4-phenylbutyl)benzene in various reactions involves the formation of reactive intermediates such as carbenium ions. For example, in acid-catalyzed cracking, the compound forms phenylbutenyl carbenium ions, which undergo further reactions to form products like diphenylbutane . These intermediates play a crucial role in determining the reaction pathways and final products.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Di(4-phenylbutyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This uniqueness makes it valuable in specialized applications such as OLEDs and MOFs .

Properties

CAS No.

5368-75-2

Molecular Formula

C26H30

Molecular Weight

342.5 g/mol

IUPAC Name

1,4-bis(4-phenylbutyl)benzene

InChI

InChI=1S/C26H30/c1-3-11-23(12-4-1)15-7-9-17-25-19-21-26(22-20-25)18-10-8-16-24-13-5-2-6-14-24/h1-6,11-14,19-22H,7-10,15-18H2

InChI Key

RIHIFVCYQITZLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)CCCCC3=CC=CC=C3

Origin of Product

United States

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